molecular formula C4H6BrN3 B14136518 5-Bromo-4-ethyl-1H-1,2,3-triazole CAS No. 104497-06-5

5-Bromo-4-ethyl-1H-1,2,3-triazole

Cat. No.: B14136518
CAS No.: 104497-06-5
M. Wt: 176.01 g/mol
InChI Key: ZVVCQGIOTZKNMN-UHFFFAOYSA-N
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Description

5-Bromo-4-ethyl-1H-1,2,3-triazole is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This particular compound is characterized by the presence of a bromine atom at the 5th position and an ethyl group at the 4th position. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material sciences .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-ethyl-1H-1,2,3-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of ethyl azide with 1-bromo-2-propyne in the presence of a copper catalyst. The reaction proceeds via a “click” chemistry approach, which is known for its high efficiency and selectivity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-4-ethyl-1H-1,2,3-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-Bromo-4-ethyl-1H-1,2,3-triazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties. It is a key component in the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals, dyes, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 5-Bromo-4-ethyl-1H-1,2,3-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit the activity of carbonic anhydrase by binding to its active site, thereby affecting the enzyme’s function. The triazole ring’s nitrogen atoms play a crucial role in these interactions, forming hydrogen bonds and other non-covalent interactions with the target molecules .

Comparison with Similar Compounds

  • 5-Bromo-1-ethyl-1H-1,2,4-triazole
  • 5-Bromo-1-methyl-1H-1,2,4-triazole
  • 5-Bromo-1-propyl-1H-1,2,4-triazole
  • 3-Bromo-5-methoxy-1H-1,2,4-triazole

Comparison: 5-Bromo-4-ethyl-1H-1,2,3-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions. Its biological activity can also vary, making it a valuable compound for targeted applications in medicinal chemistry and material sciences .

Properties

CAS No.

104497-06-5

Molecular Formula

C4H6BrN3

Molecular Weight

176.01 g/mol

IUPAC Name

4-bromo-5-ethyl-2H-triazole

InChI

InChI=1S/C4H6BrN3/c1-2-3-4(5)7-8-6-3/h2H2,1H3,(H,6,7,8)

InChI Key

ZVVCQGIOTZKNMN-UHFFFAOYSA-N

Canonical SMILES

CCC1=NNN=C1Br

Origin of Product

United States

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